molecular formula C22H17NO6 B5993735 4-[4-(2-PHENYLACETAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID

4-[4-(2-PHENYLACETAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID

Cat. No.: B5993735
M. Wt: 391.4 g/mol
InChI Key: KXAPKLPXZAPLPP-UHFFFAOYSA-N
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Description

4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids This compound is characterized by the presence of a phenylacetamido group attached to a phenoxybenzene structure, which is further substituted with two carboxylic acid groups

Properties

IUPAC Name

4-[4-[(2-phenylacetyl)amino]phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c24-20(12-14-4-2-1-3-5-14)23-15-6-8-16(9-7-15)29-17-10-11-18(21(25)26)19(13-17)22(27)28/h1-11,13H,12H2,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAPKLPXZAPLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid typically involves multiple steps, starting with the preparation of the phenylacetamido intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and carboxylation, to introduce the phenoxy and dicarboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacetamido group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings and carboxylic acid groups may also participate in binding to receptors or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-Benzenedicarboxylic acid, a simpler dicarboxylic acid derivative of benzene.

    Isophthalic acid: 1,3-Benzenedicarboxylic acid, another isomer of benzenedicarboxylic acid.

    Terephthalic acid: 1,4-Benzenedicarboxylic acid, widely used in the production of polyethylene terephthalate (PET).

Uniqueness

4-[4-(2-Phenylacetamido)phenoxy]benzene-1,2-dicarboxylic acid is unique due to the presence of the phenylacetamido and phenoxy groups, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from simpler dicarboxylic acids and enable its use in specialized applications.

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